molecular formula C14H12N2 B1606934 3-(pyridin-3-ylmethyl)-1H-indole CAS No. 5275-04-7

3-(pyridin-3-ylmethyl)-1H-indole

Cat. No. B1606934
CAS RN: 5275-04-7
M. Wt: 208.26 g/mol
InChI Key: ORBYFAFBEOHNKJ-UHFFFAOYSA-N
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Description

The compound “3-(pyridin-3-ylmethyl)-1H-indole” is likely a heterocyclic organic compound, containing an indole ring and a pyridine ring connected by a methylene bridge . Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

While specific synthesis methods for “3-(pyridin-3-ylmethyl)-1H-indole” are not available, similar compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another method involved the synthesis of N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole treated with 1,3-diketones .


Molecular Structure Analysis

The molecular structure of “3-(pyridin-3-ylmethyl)-1H-indole” would likely be confirmed using techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H-NMR), and carbon-13 nuclear magnetic resonance (^13C-NMR) spectroscopy, as well as elemental analysis .

Scientific Research Applications

Catalysis

  • Palladacycles Synthesis and Applications : Singh et al. (2017) synthesized compounds like 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, which were used to form palladacycles. These complexes demonstrated efficiency as catalysts in the Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).

Optoelectronics

  • Optoelectronic and Charge Transfer Properties : Irfan et al. (2019) explored the optoelectronic properties of various compounds including 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, highlighting their potential in organic semiconductor devices (Irfan, Chaudhry, Al‐Sehemi, Assiri, & Hussain, 2019).

Cancer Treatment

  • TDO-2 Inhibition for Cancer Treatment : Abdel-Magid (2017) discussed novel 3-(indol-3-yl)pyridine derivatives as TDO2 inhibitors, potentially useful for cancer treatment (Abdel-Magid, 2017).

Organic Synthesis

  • Synthesis of Indole-Substituted Pyridine Derivatives : Zhao et al. (2009) reported the synthesis of indole-containing pyridine derivatives, which are important for the development of various pharmaceuticals and natural products (Zhao, Xu, Zhu, Shi, Zhang, & Ji, 2009).
  • One-Pot Synthesis of Pyridine Derivatives : Gürdere, Öztürk, & Ceylan (2015) developed a one-pot procedure for synthesizing 2,6-diaryl-4-indolylpyridinederivatives, highlighting the importance of the indole unit in medicinal chemistry due to its presence in biologically active compounds with anti-inflammatory and anti-cancer properties (Gürdere, Öztürk, & Ceylan, 2015).
  • Antioxidant Activity of Indole Derivatives : Vieira et al. (2017) explored the synthesis of 3-selanylimidazo[1,2-a]pyridine derivatives and evaluated their antioxidant activity, suggesting potential biological applications where reducing oxidative stress is essential (Vieira, Thurow, Costa, Casaril, Domingues, Schumacher, Perin, Alves, Savegnago, & Lenardão, 2017).

  • Synthesis and Biological Evaluation of N-ethyl-3-indolyl Heterocycles : El-Sayed et al. (2016) synthesized new 3-(pyrimidin-4-yl)-1H-indole derivatives and investigated their antimicrobial activities, highlighting the potential of these compounds in medicinal applications (El-Sayed, Abbas, Abdel Mageid, & Magdziarz, 2016).

properties

IUPAC Name

3-(pyridin-3-ylmethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-6-14-13(5-1)12(10-16-14)8-11-4-3-7-15-9-11/h1-7,9-10,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBYFAFBEOHNKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200733
Record name 1H-Indole, 3-(3-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(pyridin-3-ylmethyl)-1H-indole

CAS RN

5275-04-7
Record name 1H-Indole, 3-(3-pyridinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005275047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 3-(3-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under argon, indole (10 g) was dissolved in diethyl ether (100 ml), a 3M methylmagnesium bromide in diethyl ether solution (50 ml) was added at 0° C., and the mixture was stirred at room temperature for 2 hours. 3-Chloromethylpyridine hydrochloride (7 g) and benzene (90 ml) were added at 0° C. and the mixture was refluxed at 110° C. for 8 hours to evaporate the diethyl ether. After the reaction, a saturated ammonium chloride aqueous solution was added, and the mixture was extracted with ethyl acetate, the organic phase was washed with a saturated aqueous sodium hydrogencarbonate solution and brine, then dried over magnesium sulfate. The solvent was evaporated in vacuo and the residue was purified by silica gel column chromatography to obtain 3-(3-pyridylmethyl)indole (8.80 g).
Quantity
10 g
Type
reactant
Reaction Step One
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100 mL
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0 (± 1) mol
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50 mL
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solvent
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7 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhu, G Lu, C Cai - Journal of Chemical Research, 2015 - journals.sagepub.com
The direct C-3 alkylation of indoles with primary and secondary alcohols through the combination of KOH and an N-heterocyclic carbene is described. The KOH/NHC-catalysed system …
Number of citations: 6 journals.sagepub.com

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